molecular formula C15H17N3O3S B2615568 Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953136-16-8

Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2615568
CAS RN: 953136-16-8
M. Wt: 319.38
InChI Key: UFDJYMOVKDCQAI-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative, which contains a thiazole ring and an amide group. Thiazoles are a class of organic compounds that contain a five-membered C3NS ring. They are known to possess various biological activities and are found in many effective drugs .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the carbamate group and the thiazole ring. Carbamates are known to react with enzymes like acetylcholinesterase, while thiazoles can act as ligands in transition metal complexes .

Scientific Research Applications

Synthesis and Potential Antitumor and Antifilarial Activities

Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, synthesized from chemical transformations involving 2-amino-4-(chloromethyl)thiazole, has been evaluated for its potential in inhibiting leukemia L1210 cell proliferation. One of the notable compounds in this chemical family exhibited significant in vivo antifilarial activity against the adult worms of Acanthocheilonema viteae in experimentally infected jirds, highlighting its potential as both an antitumor and antifilarial agent Kumar et al., 1993.

Transformations and Synthesis of Heterocyclic Compounds

The compound has also been a cornerstone in the synthesis of heterocyclic compounds, particularly in the transformation of dimethyl acetone-1,3-dicarboxylate into (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates. This transformation process showcases the versatility and applicability of the compound in generating novel heterocyclic structures that could have further implications in pharmaceutical research and development Žugelj et al., 2009.

Role in Advanced Glycation End-Products Formation

Beyond its synthetic utility, the broader chemical family to which this compound belongs plays a role in the formation of advanced glycation end-products (AGEs). These compounds, including methylglyoxal, modify proteins within the human body, contributing to complications associated with diabetes and neurodegenerative diseases. Understanding the chemical properties and reactions of such compounds is crucial for developing therapeutic strategies against the accumulation of harmful AGEs Nemet et al., 2006.

Applications in Agriculture

In agricultural applications, derivatives of this chemical family, such as carbendazim, have been used extensively for the prevention and control of fungal diseases. The study of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for such fungicides demonstrates the ongoing research into more efficient and environmentally friendly application methods for these crucial agricultural chemicals Campos et al., 2015.

Mechanism of Action

properties

IUPAC Name

methyl N-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9-4-10(2)6-11(5-9)16-13(19)7-12-8-22-14(17-12)18-15(20)21-3/h4-6,8H,7H2,1-3H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDJYMOVKDCQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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